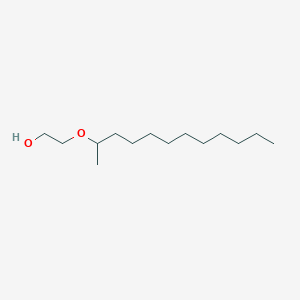
2-Dodecan-2-yloxyethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Dodecan-2-yloxyethanol is an organic compound with the molecular formula C14H30O2. It is a derivative of dodecanol and is characterized by the presence of an ethoxy group attached to the second carbon of the dodecane chain. This compound is known for its surfactant properties and is used in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Dodecan-2-yloxyethanol can be synthesized through the reaction of dodecanol with ethylene oxide. The reaction typically occurs under basic conditions, using a catalyst such as potassium hydroxide. The reaction proceeds as follows: [ \text{C12H26O} + \text{C2H4O} \rightarrow \text{C14H30O2} ]
Industrial Production Methods
In industrial settings, the production of this compound involves the continuous addition of ethylene oxide to dodecanol in a reactor. The process is carefully controlled to ensure the desired product is obtained with high purity. The reaction is exothermic, and temperature control is crucial to prevent side reactions.
Analyse Chemischer Reaktionen
Types of Reactions
2-Dodecan-2-yloxyethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dodecanoic acid derivatives.
Reduction: Reduction reactions can convert it back to dodecanol.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Dodecanoic acid derivatives.
Reduction: Dodecanol.
Substitution: Various substituted dodecanol derivatives.
Wissenschaftliche Forschungsanwendungen
2-Dodecan-2-yloxyethanol has several applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the preparation of biological samples for microscopy and other analytical techniques.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents, emulsifiers, and other industrial products.
Wirkmechanismus
The mechanism of action of 2-Dodecan-2-yloxyethanol is primarily related to its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of different phases. The ethoxy group enhances its solubility in water, making it effective in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dodecanol: A primary alcohol with similar surfactant properties but lacks the ethoxy group.
Dodecanoic Acid: An oxidized form of dodecanol with different chemical properties.
2-Dodecanol: A secondary alcohol with similar chain length but different functional groups.
Uniqueness
2-Dodecan-2-yloxyethanol is unique due to the presence of the ethoxy group, which enhances its solubility and surfactant properties compared to other similar compounds. This makes it particularly useful in applications where enhanced solubility and surface activity are required.
Eigenschaften
CAS-Nummer |
81546-36-3 |
|---|---|
Molekularformel |
C14H30O2 |
Molekulargewicht |
230.39 g/mol |
IUPAC-Name |
2-dodecan-2-yloxyethanol |
InChI |
InChI=1S/C14H30O2/c1-3-4-5-6-7-8-9-10-11-14(2)16-13-12-15/h14-15H,3-13H2,1-2H3 |
InChI-Schlüssel |
PSTFONOFPHPVAY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC(C)OCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


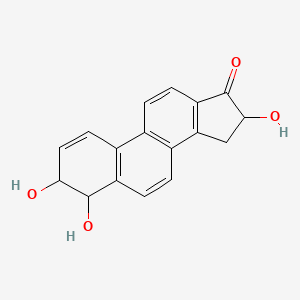
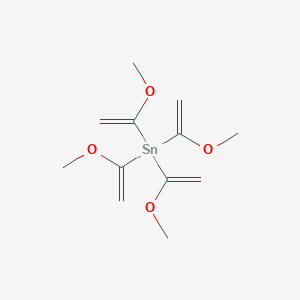
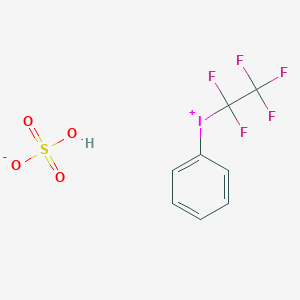
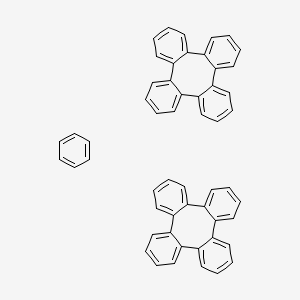
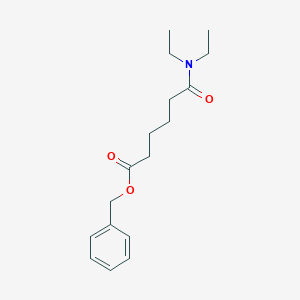
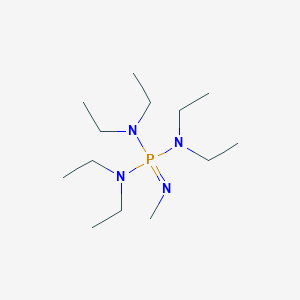
![Lithium, [(triphenylphosphoranylidene)methyl]-](/img/structure/B14424237.png)
![Dimethyl {[(oxolan-2-yl)oxy]methyl}phosphonate](/img/structure/B14424240.png)
![4-(2-Methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14424242.png)
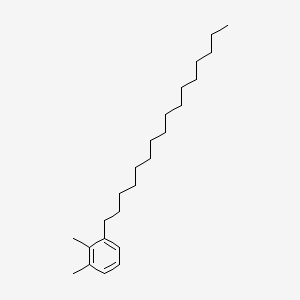
![6-Bromo-2-(4-methoxyphenyl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B14424274.png)
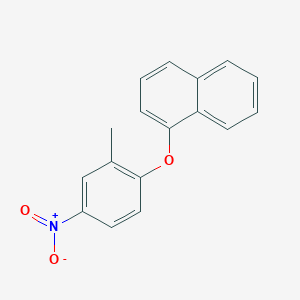
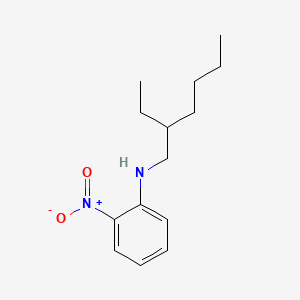
![1,3-Bis[diazo-[3-[diazo(phenyl)methyl]phenyl]methyl]benzene](/img/structure/B14424290.png)
